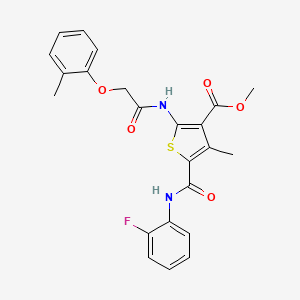![molecular formula C15H19NS B12069078 {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine: is a complex organic compound that features a thiophene ring, a phenyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a substituted benzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C and hydrogen gas are typical for hydrogenation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring and phenyl group allow for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target protein.
類似化合物との比較
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure.
Phenyl derivatives: Compounds such as benzylamine and phenethylamine have similar phenyl and amine functionalities.
Uniqueness: What sets {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine apart is the combination of the thiophene ring with a substituted phenyl group and an isopropylamine moiety. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C15H19NS |
|---|---|
分子量 |
245.4 g/mol |
IUPAC名 |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-9-13-5-4-12(3)8-15(13)14-6-7-17-10-14/h4-8,10-11,16H,9H2,1-3H3 |
InChIキー |
XDIURJRWQWRLQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)









![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)
